molecular formula C6H5FN2O4S B2764755 2-Fluoro-3-nitrobenzenesulphonamide CAS No. 1804044-62-9

2-Fluoro-3-nitrobenzenesulphonamide

Cat. No.: B2764755
CAS No.: 1804044-62-9
M. Wt: 220.17
InChI Key: KQPBLNSGJJFTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Fluoro-3-nitrobenzenesulphonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Scientific Research Applications

2-Fluoro-3-nitrobenzenesulphonamide is a versatile compound with applications in various fields:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitrobenzenesulphonamide is not well-documented. its effects are likely related to the presence of the nitro and sulfonamide groups, which can interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates, while the sulfonamide group can interact with enzymes and other proteins.

Comparison with Similar Compounds

2-Fluoro-3-nitrobenzenesulphonamide can be compared to other nitrobenzenesulfonamide derivatives:

These comparisons highlight the unique properties of this compound, particularly its specific reactivity and suitability for certain applications.

Properties

IUPAC Name

2-fluoro-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPBLNSGJJFTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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